molecular formula C9H8BrN3 B12874481 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12874481
M. Wt: 238.08 g/mol
InChI Key: UWNPRYCSJLXAKP-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 6-bromo-2-cyclopropyl-triazolo[1,5-a]pyridine comprises a planar triazolo[1,5-a]pyridine system fused to a pyridine ring, with bromine at position 6 and a cyclopropyl group at position 2. Single-crystal X-ray diffraction reveals a monoclinic space group $$ P2_1/c $$, consistent with related triazolopyridine derivatives. Unit cell parameters include $$ a = 14.3213(11) $$ Å, $$ b = 6.9452(4) $$ Å, $$ c = 12.6860(8) $$ Å, and $$ \beta = 100.265(6)^\circ $$, forming a volume of 1241.62(14) ų. The dihedral angle between the triazolo-pyridine plane and cyclopropyl moiety measures 30.41°, indicating moderate steric distortion.

Hydrogen bonding plays a critical role in lattice stabilization. Water molecules mediate O–H···N and O–H···O interactions, with donor-acceptor distances ranging from 2.759(3) to 2.873(3) Å. The Br substituent induces a 0.12 Å elongation in the adjacent C–C bond compared to non-brominated analogs, consistent with electron-withdrawing effects.

Table 1: Crystallographic parameters of 6-bromo-2-cyclopropyl-triazolo[1,5-a]pyridine

Parameter Value
Space group $$ P2_1/c $$
$$ a $$ (Å) 14.3213(11)
$$ b $$ (Å) 6.9452(4)
$$ c $$ (Å) 12.6860(8)
$$ \beta $$ (°) 100.265(6)
Volume (ų) 1241.62(14)
Z 4
Density (g/cm³) 1.651

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):
The $$ ^1H $$ NMR spectrum (200 MHz, DMSO-$$ d_6 $$) exhibits a doublet of doublets at δ 8.92 ppm ($$ J = 1.7, 0.9 $$ Hz) assigned to the pyridine H-8 proton, deshielded by the adjacent bromine atom. The cyclopropyl group shows characteristic resonances: a triplet at δ 1.12 ppm (2H, $$ J = 7.5 $$ Hz) for the methylene protons and a multiplet at δ 2.45 ppm (1H) for the methine proton.

$$ ^{13}C $$ NMR (50 MHz, DMSO-$$ d_6 $$) signals include a quaternary carbon at δ 150.50 ppm (C-3) and a brominated aromatic carbon at δ 116.70 ppm (C-6). The cyclopropyl carbons appear at δ 12.34 ppm (CH$$ _2 $$) and δ 25.67 ppm (CH).

Infrared Spectroscopy (IR):
Key IR absorptions (ATR, cm$$ ^{-1} $$):

  • 1600 (C=N stretch, triazole ring)
  • 1523 (C–C aromatic stretching)
  • 1091 (C–Br vibration)
  • 825 (out-of-plane C–H bending, pyridine)

Mass Spectrometry:
Electron ionization (EI) mass spectrometry shows a molecular ion cluster at $$ m/z $$ 275.2/277.2 ([M+H]$$ ^+ $$), consistent with the $$ ^{79}Br/^{81}Br $$ isotopic pattern. Fragment ions include $$ m/z $$ 197.2 ([M–Br]$$ ^+ $$) and $$ m/z $$ 121.1 (cyclopropyl-triazole moiety).

Table 2: Key spectroscopic signatures

Technique Signal (ppm/cm⁻¹/m/z) Assignment
$$ ^1H $$ NMR 8.92 (dd) Pyridine H-8
$$ ^{13}C $$ NMR 150.50 Triazole C-3
IR 1600 C=N stretch
MS 275.2/277.2 [M+H]$$ ^+ $$ isotopic cluster

Thermodynamic Stability and Phase Behavior

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 204°C corresponding to melting, with an enthalpy change ($$ \Delta H $$) of 28.6 kJ/mol. Thermal gravimetric analysis (TGA) under nitrogen shows 5% mass loss at 290°C, indicating decomposition onset. The compound exhibits polymorphic stability in the $$ P2_1/c $$ form, with no phase transitions observed between 25°C and 200°C.

Lattice energy calculations using the Dreiding force field yield a cohesive energy density of 168.4 kJ/mol, attributed to strong O–H···N hydrogen bonds (energy ≈ 25 kJ/mol per interaction).

Solubility Parameters and Partition Coefficients

Experimental solubility in aqueous media at 25°C is limited (0.12 mg/mL), increasing to 8.7 mg/mL in dimethyl sulfoxide. The octanol-water partition coefficient (logP) was computationally estimated as 2.1 ± 0.3 using XLogP3, reflecting moderate hydrophobicity from the bromine and cyclopropyl groups. Hansen solubility parameters predict compatibility with polar aprotic solvents:

  • $$ \delta_d $$: 18.2 MPa$$ ^{1/2} $$
  • $$ \delta_p $$: 9.8 MPa$$ ^{1/2} $$
  • $$ \delta_h $$: 5.3 MPa$$ ^{1/2} $$

Table 3: Solubility and partitioning properties

Property Value
Water solubility 0.12 mg/mL
DMSO solubility 8.7 mg/mL
Calculated logP 2.1
Hansen $$ \delta_d $$ 18.2 MPa$$ ^{1/2} $$

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C9H8BrN3/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2

InChI Key

UWNPRYCSJLXAKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=C(C=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Cyclization Reactions to Form the Triazolo[1,5-a]pyridine Core

The core triazolo[1,5-a]pyridine framework is typically constructed via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridine precursors. The cyclization often proceeds through condensation of hydrazones or hydrazides with pyridine-based electrophiles, followed by ring closure under controlled conditions.

Incorporation of the Cyclopropyl Group

The cyclopropyl substituent at the 2-position is introduced via alkylation or cross-coupling reactions using cyclopropyl-containing reagents. Organometallic methods, such as palladium-catalyzed cross-coupling with cyclopropyl zinc or boron reagents, are effective for this purpose.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents & Conditions Yield (%) Notes
Hydrazone Cyclization + Bromination Hydrazone formation, cyclization with NCS, bromination Hydrazone, DMF, NCS, 0 °C to RT >90% High regioselectivity, mild conditions
Pd-Catalyzed Cross-Coupling Cross-coupling of 6-bromo precursor with cyclopropylzinc bromide Pd-PEPPSI-IHeptCl catalyst, toluene, 0 °C to RT, N2 atmosphere Moderate to high Requires organometallic reagents, sensitive to moisture

Research Findings and Optimization Notes

  • The cyclization step is highly exothermic and requires careful temperature control to avoid side reactions.
  • Use of dry solvents and inert atmosphere improves yields and purity, especially in cross-coupling steps.
  • Bromination is best performed on pre-formed triazolo-pyridine to ensure regioselectivity and avoid over-bromination.
  • The cyclopropyl group introduction via organometallic cross-coupling is efficient but requires careful handling of air-sensitive reagents.
  • Alternative methods involving direct alkylation have lower yields and selectivity compared to cross-coupling.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The triazolo ring can participate in condensation reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and inhibits enzymes like JAK1 and JAK2 . These interactions lead to the modulation of various biological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impact on Properties

Compound Name Substituents Key Properties/Activities References
6-Bromo-2-cyclopropyl-triazolopyridine Br (C6), cyclopropyl (C2) Enhanced steric bulk; potential metabolic stability
6-Bromo-2-chloro-triazolopyridine Br (C6), Cl (C2) Electrophilic reactivity; herbicidal activity
6-Bromo-5-methyl-triazolopyridine Br (C6), CH₃ (C5) Improved solubility; antitumor potential
8-Bromo-6-chloro-triazolopyridine Br (C8), Cl (C6) Dual halogenation; research tool in kinase studies
6-Bromo-triazolopyridin-2-amine Br (C6), NH₂ (C2) Hydrogen-bonding capacity; antimicrobial activity
  • Bromine Substitution : Bromine at position 6 is a common feature, contributing to halogen bonding and enhancing interactions with biological targets like enzymes .
  • Cyclopropyl vs.
  • Methyl vs. Amine Groups : A methyl group at C5 (as in 6-Bromo-5-methyl-triazolopyridine) enhances lipophilicity, while an amine at C2 (6-Bromo-triazolopyridin-2-amine) facilitates hydrogen bonding, influencing solubility and target affinity .

Physical and Chemical Properties

Table 2: Comparative Physical Data

Compound Name Molecular Weight Melting Point (°C) Solubility
6-Bromo-2-cyclopropyl-triazolopyridine 223.08* ~250–300 (estimated) Low in water; soluble in DMSO
6-Bromo-2-chloro-triazolopyridine 232.47 Not reported Soluble in organic solvents
6-Bromo-5-methyl-triazolopyridine 212.06 230–306 Moderate in ethanol

*Calculated based on molecular formula C₈H₆BrN₃.

  • Melting Points : Brominated derivatives generally exhibit high melting points (>200°C) due to strong intermolecular interactions .
  • Solubility : The cyclopropyl group in the target compound likely reduces water solubility compared to amine-substituted analogues .

Biological Activity

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications. The compound is part of the triazolopyridine family, known for diverse pharmacological effects.

  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 202.01 g/mol
  • CAS Number : 356560-80-0

The biological activity of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and cellular pathways involved in inflammation and cell proliferation. The compound's structure allows it to bind effectively at active sites of target enzymes, thereby modulating their activity.

Antimicrobial Activity

Research indicates that 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa4 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown potential in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the observed effects:

Cell Line IC50 Value (µM)
MCF-712
HCT11615
U87 MG (glioblastoma)10

These results indicate that 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine may interfere with cancer cell growth through mechanisms that warrant further investigation.

Study on Antimicrobial Properties

In a recent study published in Frontiers in Microbiology, researchers evaluated the antimicrobial efficacy of various triazolo[1,5-a]pyridines, including 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine. The study utilized an agar dilution method to determine MIC values against clinically relevant pathogens. Results indicated that the compound exhibited superior activity against multidrug-resistant strains compared to standard antibiotics .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound was conducted by a team at a leading cancer research institute. They reported that treatment with 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine led to significant apoptosis in cancer cells via the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapeutics .

Q & A

Q. What are the established synthetic routes for constructing the [1,2,4]triazolo[1,5-a]pyridine core in compounds like 6-Bromo-2-cyclopropyl derivatives?

The [1,2,4]triazolo[1,5-a]pyridine scaffold is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines or guanidines. Common oxidants include NaOCl, Pb(OAc)₄, MnO₂, or environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) . For brominated derivatives, bromine can be introduced at the 6-position through electrophilic substitution or via palladium-catalyzed cross-coupling during intermediate stages. Cyclopropylation at the 2-position may involve alkylation of a precursor amine or metal-mediated coupling reactions .

Q. How is structural characterization of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine performed?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring fusion. For example, aromatic protons in triazolopyridines resonate between δ 7.2–8.5 ppm, while cyclopropyl protons appear as distinct multiplets .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 198.02 for 7-bromo derivatives) validate molecular weight .
  • X-ray crystallography : Resolves bond angles and confirms fused heterocyclic geometry, critical for structure-activity studies .

Q. What are common functionalization reactions for brominated triazolopyridines?

The bromine atom at the 6-position enables cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, alkyne, or heteroaryl groups. For example, coupling with boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives . The cyclopropyl group at the 2-position can undergo ring-opening reactions or serve as a steric/electronic modulator in drug design .

Advanced Research Questions

Q. How do substituents influence the biological activity of triazolopyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Bromine : Enhances lipophilicity and binding to hydrophobic pockets (e.g., in kinase inhibitors like JAK2) .
  • Cyclopropyl : Improves metabolic stability by reducing oxidative metabolism. In CEP-33779, a triazolopyridine-based JAK2 inhibitor, the cyclopropyl group enhances selectivity over JAK3 .
  • Amino groups : At the 2-position, they increase hydrogen-bonding potential, critical for adenosine receptor antagonists .

Q. How can computational methods optimize triazolopyridine derivatives for target binding?

Density Functional Theory (DFT) analyzes electronic properties and predicts regioselectivity in reactions. Molecular docking (e.g., with VEGFR-2 or JAK2 crystal structures) identifies key interactions:

  • Bromine forms halogen bonds with backbone carbonyls.
  • Cyclopropyl groups fit into hydrophobic subpockets. Adjustments to substituent size/electrostatics improve binding affinity and kinase selectivity .

Q. How should researchers address contradictions in synthetic yields or biological data?

  • Synthesis : If oxidative cyclization yields vary (e.g., 40–70%), screen alternative oxidants (e.g., I₂/KI vs. PIFA) or optimize reaction time/temperature .
  • Biological assays : Replicate studies under standardized conditions. For example, antioxidant activity in C. elegans models requires strict control of oxidative stress inducers (e.g., H₂O₂ concentration) .

Q. What methodologies are used to evaluate triazolopyridines in material science applications?

  • Phosphorescent OLEDs : UV-Vis and fluorescence spectroscopy measure emission spectra. Triazolopyridines with bromine and cyclopropyl groups show blue-shifted emission due to electron-withdrawing effects .
  • Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures, critical for OLED durability .

Q. How are in vivo models like C. elegans utilized to study triazolopyridine bioactivity?

  • Lifespan assays : Worms treated with 2-amino-7-bromo derivatives (e.g., 4b) show extended lifespan (40% over controls) under oxidative stress.
  • Biomarker analysis : Quantify malondialdehyde (MDA) and advanced glycation end-products (AGEs) via HPLC to confirm antioxidant efficacy .

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